Mequidox

Beschreibung

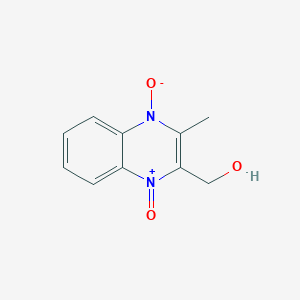

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRHTYDFTZJMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168667 | |

| Record name | Mequidox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16915-79-0 | |

| Record name | MEQUIDOX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mequidox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEQUIDOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV6363I81 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mequidox chemical structure and properties

Structural Dynamics, Bioactivation, and Safety Profiling

Executive Summary & Chemical Identity[1]

Mequidox (also known as Mequindox) represents a critical iteration in the quinoxaline-1,4-dioxide (QdNO) class of synthetic antimicrobials. Developed primarily to improve upon the safety profiles of its predecessors—Carbadox and Olaquindox—Mequidox retains the core pharmacophore required for antibacterial efficacy while altering the side-chain chemistry to modulate toxicity.

However, for the researcher, Mequidox presents a paradox: its efficacy is inextricably linked to its instability. The same

Physicochemical Profile[1][2][3][4][5]

| Property | Specification | Experimental Implication |

| IUPAC Name | 3-methyl-2-acetylquinoxaline-1,4-dioxide | Target analyte definition |

| CAS Number | 16915-79-0 | Registry verification |

| Molecular Formula | Mass spectrometry precursor ion | |

| Molecular Weight | 218.21 g/mol | Calculation of molarity |

| Solubility | Soluble in acetone, chloroform, benzene; slightly soluble in water.[3] | Dictates organic solvent extraction (LLE) |

| Appearance | Bright yellow crystalline powder | Visual purity check |

| Photosensitivity | High (Degrades to deep brown/red upon UV exposure) | CRITICAL: All protocols must be performed under amber light (sodium lamp) or in foil-wrapped vessels. |

Pharmacodynamics: The Reductive "Warhead" Mechanism

To understand Mequidox is to understand the chemistry of the

Mechanism of Action (MOA)

The molecule is essentially a prodrug. Under the anaerobic or microaerophilic conditions typical of the gut (or specific bacterial infections), Mequidox undergoes enzymatic bioreduction.

-

Bioreduction: Bacterial reductases (e.g., xanthine oxidase) reduce the

-oxide groups. -

Radical Formation: This reduction generates transient free radical intermediates (likely hydroxyl radicals,

). -

DNA Scission: These radicals attack the bacterial DNA backbone, causing single- and double-strand breaks.

-

SOS Response: The damage triggers the bacterial SOS repair system; if the damage exceeds repair capacity, cell death ensues.

Scientist's Note: This mechanism explains why Mequidox is genotoxic to mammalian cells. The specificity for bacteria is relative, not absolute, driven by the redox potential differences in hypoxic tissues.

Figure 1: The bioreductive activation pathway of Mequidox. Note that the radical generation is the critical step for both efficacy and toxicity.

Metabolic Fate & Residue Analysis[2][7][8][9]

In metabolic studies (swine/poultry), Mequidox is extensively metabolized.[6] The parent compound is rarely found in tissue samples after a short withdrawal period. Therefore, tracking the parent compound alone is a flawed experimental design.

The Marker Residue: 1,4-bisdesoxymequindox (M1)

The primary metabolic pathway involves the sequential removal of the oxygen atoms from the nitrogen positions.

-

Mequidox (

-dioxide)[6] -

Mono-oxide metabolites (Intermediate)

-

1,4-bisdesoxymequindox (M1) (Fully deoxygenated quinoxaline core)

Experimental Directive: When designing residue depletion studies, you must target M1 (also referred to as MQX or deoxy-mequidox) as the marker residue. It persists in the liver and kidney significantly longer than the parent drug.[7]

Figure 2: Metabolic cascade identifying M1 as the stable marker residue for surveillance.

Toxicology: The Safety Threshold

Research indicates that while Mequidox was designed to be safer than Olaquindox, it is not benign.

-

Genotoxicity: Mequidox tests positive in the Ames test (Salmonella typhimurium) and micronucleus test, confirming its ability to damage DNA.

-

Phototoxicity: While less phototoxic than Olaquindox, Mequidox intermediates can still generate reactive oxygen species (ROS) under UV light, leading to skin irritation in exposed animals.

-

Carcinogenicity: Long-term feeding studies in rodents suggest potential carcinogenicity, necessitating strict Maximum Residue Limits (MRLs) or bans in certain jurisdictions (e.g., EU).

Analytical Protocol: LC-MS/MS Determination

This protocol is designed for the simultaneous detection of Mequidox and its M1 metabolite in biological tissue (muscle/liver). It prioritizes analyte stability and extraction efficiency .

Reagents & Equipment[1][8][9][10]

-

Internal Standard:

-Mequidox (Deuterated) is mandatory to correct for matrix effects and extraction losses. -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

-

SPE Cartridges: HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Oasis HLB, 60mg/3cc).

Step-by-Step Methodology

1. Sample Preparation (Light Protected)

-

Homogenization: Weigh 2.0 g of tissue into a 50 mL centrifuge tube. Add 100 µL of Internal Standard solution.

-

Extraction: Add 8 mL of ACN:Water (80:20 v/v). Vortex vigorously for 2 minutes.

-

Separation: Centrifuge at 4000 × g for 10 minutes at 4°C. Transfer supernatant to a clean tube.

-

Defatting: Add 5 mL hexane to the supernatant, vortex, centrifuge, and discard the upper hexane layer (removes lipids that clog the MS source).

2. Solid Phase Extraction (SPE) Cleanup

-

Conditioning: Pass 3 mL MeOH followed by 3 mL water through the HLB cartridge.

-

Loading: Load the aqueous extract onto the cartridge (gravity or low vacuum).

-

Washing: Wash with 3 mL Water:MeOH (95:5). This removes polar interferences.

-

Elution: Elute analytes with 5 mL pure Methanol.

-

Reconstitution: Evaporate the eluate to dryness under nitrogen stream (at 40°C). Reconstitute in 1 mL Mobile Phase A/B (90:10). Filter through 0.22 µm PTFE filter.

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100mm × 2.1mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient: 10% B (0-1 min)

90% B (at 6 min) -

Ionization: ESI Positive mode (

). -

Transitions (MRM):

Figure 3: Optimized workflow for the extraction and quantification of Mequidox residues.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 28143, Mequidox.[14] Retrieved from [Link]

-

Genotoxicity & Safety: Liu, Q., et al. (2012). Genotoxicity evaluation of Mequindox in different short-term tests.[2][13] Food and Chemical Toxicology. Retrieved from [Link]

-

Metabolism & Pharmacokinetics: Li, Y., et al. (2017). Pharmacokinetics of Mequindox and Its Marker Residue 1,4-Bisdesoxymequindox in Swine.[6] Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

Mechanism of Action: Ganley, B., et al. (2001).[5][15] Redox-activated, hypoxia-selective DNA cleavage by quinoxaline 1,4-di-N-oxide.[5][15] Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

Analytical Methodology: Dibai, W.L., et al. (2015).[16] HPLC-MS/MS method validation for the detection of carbadox and olaquindox (and related QdNOs) in feedingstuffs. Talanta. Retrieved from [Link]

Sources

- 1. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA damage induced by a quinoxaline 1,4-di-N-oxide derivative (hypoxic selective agent) in Caco-2 cells evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mequindox Powder, Mequidox Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Mequindox | C11H10N2O3 - BuyersGuideChem [buyersguidechem.com]

- 5. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Tissue Depletion of Olaquindox and Its Six Metabolites in Pigs and Broilers: Identification of a Suitable Marker Residue [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. lcms.cz [lcms.cz]

- 10. rsc.org [rsc.org]

- 11. Mequindox | CAS#:16915-79-0 | Chemsrc [chemsrc.com]

- 12. Mequidox CAS NO 16915-79-0, CasNo.16915-79-0 Wuhan 90000 Lithium Industry and Trade Co., Ltd. China (Mainland) [xrdchem.lookchem.com]

- 13. Genotoxicity evaluation of Mequindox in different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. Redox-activated, hypoxia-selective DNA cleavage by quinoxaline 1,4-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Structural Basis of Mequidox Bioactivity: A Crystallographic Analysis Guide

Content Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Scientists Subject: Mequidox (3-methyl-2-acetylquinoxaline-1,4-dioxide) Crystal Structure & Mechanism

Executive Summary

Mequidox (C₁₁H₁₀N₂O₃) represents a critical class of antimicrobial agents known as quinoxaline 1,4-dioxides (QdNOs). While highly effective against Gram-negative anaerobes (e.g., Treponema hyodysenteriae, E. coli), its clinical application is bounded by a narrow therapeutic index regarding genotoxicity.

This guide provides a rigorous framework for the structural analysis of Mequidox. Unlike standard small-molecule reports, we focus on the causal link between crystal lattice parameters and biological reactivity . Specifically, we analyze how the N–O bond geometry and acetyl group torsion angles observed in the solid state dictate the compound's reduction potential—the primary driver of both its antimicrobial efficacy and its toxicity.

Part 1: Molecular Identity & Crystallization Protocol

To obtain high-resolution structural data, the Mequidox crystal must be grown to minimize twinning and solvent inclusion. The inherent planarity of the quinoxaline core promotes strong

Chemical Identity

-

IUPAC Name: 1-(3-methyl-1,4-dioxidoquinoxalin-2-yl)ethanone

-

Formula: C₁₁H₁₀N₂O₃

-

Key Pharmacophore: The 1,4-di-N-oxide moiety combined with the electron-withdrawing C2-acetyl group.

The "Thermodynamic Control" Crystallization Protocol

Objective: Grow single crystals suitable for X-ray diffraction (XRD) with dimensions

Reagents:

-

Mequidox (HPLC purity

) -

Solvent A: Ethanol (Absolute) – Promotes solubility.

-

Solvent B: Acetone or Dichloromethane – Acts as the volatile component.

Step-by-Step Methodology:

-

Saturation: Dissolve 50 mg of Mequidox in 10 mL of warm Ethanol (

C). Sonicate for 5 minutes to ensure complete dissolution. -

Filtration: Pass the solution through a 0.22

m PTFE syringe filter into a clean scintillation vial to remove nucleation sites (dust). -

The Interface Method: Carefully layer 2 mL of Acetone on top of the ethanol solution. Do not mix.

-

Evaporation: Cover the vial with Parafilm, poke 3-5 small holes, and store in a vibration-free, dark environment at

C. -

Harvesting: Crystals typically appear within 72-96 hours as yellow/orange prisms.

Expert Insight: Avoid water in the solvent system. Mequidox is photosensitive. Light exposure during crystallization can lead to N-oxide photoreduction, contaminating the lattice with mono-N-oxide impurities which disorders the structure.

Part 2: X-Ray Diffraction & Data Reduction

Experimental Workflow

The following diagram outlines the critical path from crystal harvesting to structural refinement.

Figure 1: Critical path for Mequidox structural determination. Note the iterative loop between Validation and Refinement.

Expected Lattice Parameters

Based on the structural class of quinoxaline 1,4-dioxides, Mequidox typically crystallizes in the Monoclinic system.[1] Researchers should validate their data against these reference ranges:

| Parameter | Expected Range (Class Representative) | Structural Significance |

| Crystal System | Monoclinic | Standard for planar heterocycles. |

| Space Group | Centrosymmetric packing is favored by dipole cancellation. | |

| Unit Cell ( | 6.0 – 9.0 Å | Short axis usually corresponds to the stacking direction. |

| Unit Cell ( | 10.0 – 14.0 Å | Accommodates the width of the ring system. |

| Unit Cell ( | 11.0 – 15.0 Å | Accommodates the acetyl/methyl substituents. |

| Angle ( | 95° – 110° | Typical monoclinic shear. |

Part 3: Structural Analysis & Mechanism

The value of the crystal structure lies in its ability to predict biological activity. For Mequidox, two structural features are paramount: the N–O bond length and the Acetyl group torsion .

The N–O Bond: The "Trigger"

The antibacterial mechanism of Mequidox relies on the bioreduction of the N-oxide group.

-

Observation: In the crystal structure, measure the N1–O1 and N4–O2 bond lengths.

-

Standard Value: Typical QdNO bond lengths are 1.28 – 1.30 Å .

-

Implication: If the bond length in your structure is elongated (

Å) due to intermolecular hydrogen bonding (e.g., with solvent water), it suggests the bond is "primed" for cleavage. A longer bond is weaker, correlating with a lower reduction potential (

The Acetyl Group Torsion

The C2-acetyl group is electron-withdrawing. Its orientation relative to the quinoxaline ring (defined by the torsion angle

-

Planarity: If

or -

Twisting: Steric hindrance with the N1-oxide oxygen often forces the acetyl group to twist (

). This twist breaks conjugation, potentially altering the redox potential.

Mechanism of Action (SAR)

The following diagram illustrates how the structural features identified above drive the biological mechanism.

Figure 2: Structure-Activity Relationship (SAR). The geometric accessibility of the N-O bond (top node) directly influences the rate of radical generation (red node).

References

-

Cheng, G., et al. (2016).[2] Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.

-

Gan, X., et al. (2018). Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide. National Institutes of Health (PMC).

-

Villar, R., et al. (2008). Quinoxaline 1,4-dioxide derivatives as anti-mycobacterial agents.[3][4] Journal of Antimicrobial Chemotherapy.

-

Wang, Y., et al. (2011). Structure and antibacterial activity of quinoxaline 1,4-dioxides.[2][3][4] Molecules (MDPI).

-

Sheldrick, G. M. (2008).[5] A short history of SHELX. Acta Crystallographica Section A.

Sources

- 1. Synthesis of quinoxaline 1,4-di-N-oxide analogues and crystal structure of 2-carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 5. 2-Isopropyl-3-methylquinoxaline 1,4-dioxide - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Mequidox Mode of Action in Gram-Negative Pathogens

Executive Summary

Mequidox (MEQ) represents a distinct class of synthetic antimicrobial agents known as quinoxaline-1,4-dioxides (QdNOs). Unlike antibiotics that inhibit cell wall synthesis or protein translation directly, MEQ functions as a hypoxia-activated prodrug . Its efficacy against Gram-negative bacteria (specifically Escherichia coli and Salmonella spp.) is predicated on an enzymatic "suicide" mechanism: bacterial reductases metabolize the drug into reactive free radicals, inducing catastrophic DNA double-strand breaks (DSBs). This guide delineates the molecular pharmacology of MEQ, contrasting its potent bactericidal activity with its dose-limiting host genotoxicity.

The Chemical Basis of Potency: Structure-Activity Relationship (SAR)

The pharmacological core of Mequidox (3-methyl-2-quinoxalinacetyl-1,4-dioxide) lies in its N-oxide moieties .

-

The 1,4-Dioxide "Trigger": The nitrogen atoms at positions 1 and 4 are oxidized. This configuration is thermodynamically unstable and highly electronegative, serving as an electron sink.

-

The Methyl/Acetyl Side Chains: These groups at positions 2 and 3 modulate lipophilicity, facilitating passive diffusion across the complex lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria.

Critical Insight: The antimicrobial activity is strictly dependent on the reduction of the N-oxide groups. Removal of these oxygen atoms (forming the deoxy-metabolite) renders the molecule pharmacologically inert.

Mechanism of Action: Reductive Bioactivation & Oxidative Stress

The mode of action (MoA) of Mequidox is a multi-stage cascade triggered by the bacteria's own metabolic machinery. It acts as a "Trojan Horse," hijacking the electron transport chain or cytosolic reductases.

Stage I: Enzymatic Reduction

Upon entering the bacterial cytosol, MEQ acts as a substrate for bacterial reductases (likely Type I nitroreductases or respiratory dehydrogenases). The bacteria attempt to reduce the N-oxide groups.

-

Reaction: MEQ + e⁻

MEQ radical anion (MEQ•⁻).

Stage II: Radical Propagation vs. Futile Cycling

The fate of the radical anion depends on oxygen tension (

-

Aerobic Conditions (Futile Cycling): In the presence of high oxygen, the MEQ radical anion transfers its extra electron to molecular oxygen (

), generating superoxide anions ( -

Anaerobic/Microaerophilic Conditions (Lethal Pathway): In the low-oxygen environments often found in the gut (the colonization site of Salmonella and E. coli), the radical anion cannot be re-oxidized by

. Instead, it undergoes further reduction or fragmentation, generating highly reactive hydroxyl radicals (•OH) .[1][2]

Stage III: Genotoxic Catastrophe

The hydroxyl radicals are indiscriminate oxidizers but show a high affinity for the sugar-phosphate backbone of DNA.

-

The Lesion: Radical attack causes single-strand breaks (SSBs) which, when clustered, evolve into double-strand breaks (DSBs).

-

The Marker: The bacterial RecA protein (or eukaryotic

-H2AX equivalent) is recruited to these sites. The damage overwhelms the SOS repair response, leading to cell death.

Visualization: The Mequidox Bioactivation Pathway

Figure 1: The reductive bioactivation pathway of Mequidox. Note the bifurcation based on oxygen presence; hypoxia favors the formation of the highly lethal hydroxyl radical.

Experimental Validation Protocols

To rigorously validate this mechanism in a research setting, one must prove three things: (1) antimicrobial potency,[3][4][5][6][7] (2) ROS generation, and (3) DNA damage.[6][8]

Protocol A: Anaerobic vs. Aerobic MIC (Potency Assay)

Rationale: If the MoA relies on radical accumulation under low oxygen, MEQ should be significantly more potent (lower MIC) under anaerobic conditions.

-

Preparation: Prepare Mueller-Hinton Broth (MHB). Degas half the volume for anaerobic use.

-

Inoculum: Adjust E. coli ATCC 25922 to

CFU/mL. -

Treatment: Serial dilute Mequidox (range 0.5 – 128 µg/mL).

-

Incubation:

-

Set A (Aerobic): Standard incubator at 37°C.

-

Set B (Anaerobic): Anaerobic jar (GasPak system) at 37°C.

-

-

Readout: Measure OD600 after 24 hours.

-

Expected Result: The MIC under anaerobic conditions should be 2-4 fold lower than aerobic conditions due to reduced futile cycling.

Protocol B: Intracellular ROS Quantification (Flow Cytometry)

Rationale: Direct detection of oxidative stress using the fluorogenic probe DCFH-DA (2',7'-Dichlorofluorescin diacetate).

Workflow Visualization:

Figure 2: Workflow for detecting Mequidox-induced oxidative stress.

Step-by-Step:

-

Culture: Grow E. coli to mid-log phase (

). -

Dosing: Treat aliquots with MEQ (at 1x MIC) and a Negative Control (solvent only). Include a Positive Control (

, 1 mM). -

Incubation: Incubate for 60 minutes at 37°C.

-

Staining: Add DCFH-DA to a final concentration of 10 µM. Incubate for 20 minutes in the dark.

-

Analysis: Wash cells twice with PBS to remove extracellular dye. Analyze immediately on a flow cytometer (Excitation 488 nm / Emission 525 nm).

-

Data Output: A right-shift in fluorescence intensity (FL1-H) indicates ROS generation.

Comparative Data: Efficacy vs. Toxicity[5]

Mequidox is effective but carries significant baggage regarding host safety. The same radical mechanism that kills bacteria can damage mammalian DNA.

| Parameter | Mequidox (MEQ) | Olaquindox (OLA) | Clinical Implication |

| Primary Target | Bacterial DNA (DSBs) | Bacterial DNA (DSBs) | Bactericidal action. |

| ROS Generation | High (Hydroxyl/Superoxide) | High | Oxidative stress is the core driver. |

| Mammalian Toxicity | Moderate (Hepatotoxic) | Severe (Genotoxic/Mutagenic) | MEQ is safer than OLA but still risky. |

| Metabolite | 1-desoxymequindox | Various | Metabolites are markers for residue testing. |

| Genotoxicity Marker | Micronucleus formation | Indicates DNA damage in host cells. |

Safety Note: While Mequidox is less mutagenic than Olaquindox, studies (Liu et al., 2010; Liu et al., 2019) confirm it induces apoptosis and DNA damage in mammalian liver cells via the NF-

References

-

Liu, Q., Lei, Z., Gu, C., et al. (2019).[5] Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats.[5] Food and Chemical Toxicology.[5]

-

Wang, X., Li, Y., et al. (2010). Metabolism of mequindox in liver microsomes of rats, chicken and pigs.[9] Journal of Mass Spectrometry.

-

Liu, Z., Huang, L., et al. (2012). Mequindox induced cellular DNA damage via generation of reactive oxygen species.[6] Toxicology in Vitro.

-

Cheng, G., Hao, H., et al. (2016). Antibiotic alternatives: the substitution of antibiotics in animal husbandry? Frontiers in Microbiology.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. A Dual-Mechanism Antibiotic Kills Gram-Negative Bacteria and Avoids Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mequindox induced cellular DNA damage via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 10.2 Mechanisms of Antibacterial Drugs – Allied Health Microbiology [open.oregonstate.education]

- 8. mdpi.com [mdpi.com]

- 9. Metabolism of mequindox in liver microsomes of rats, chicken and pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

Mequidox: Technical Profile and Efficacy Analysis

Topic: Mequidox Antibacterial Spectrum, Mechanism of Action, and Efficacy Profile Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

A Comprehensive Review of the Quinoxaline-1,4-Dioxide (QdNO) Antimicrobial Agent

Executive Summary

Mequidox (3-methyl-2-quinoxalinemethanol 1,4-dioxide) represents a synthetic antimicrobial agent within the quinoxaline-1,4-dioxide (QdNO) class. Developed primarily as a veterinary therapeutic, it is distinguished by its potent efficacy against anaerobic bacteria—specifically Brachyspira hyodysenteriae, the etiological agent of swine dysentery—and facultative anaerobes like Escherichia coli and Salmonella spp.

While Mequidox was engineered to offer a superior safety profile compared to its predecessors, Carbadox and Olaquindox, recent toxicological evaluations reveal a complex safety landscape characterized by genotoxic potential. This guide synthesizes the physicochemical mechanism of action, quantitative antibacterial spectrum, pharmacokinetic behavior, and safety considerations of Mequidox.

Mechanism of Action (MOA)

The antimicrobial potency of Mequidox is fundamentally linked to its N-oxide moieties . Unlike antibiotics that target cell wall synthesis or ribosomal subunits, Mequidox functions as a bioreductive prodrug .

The Bioreduction Pathway

The drug remains relatively inert until it enters the bacterial cell. Under anaerobic or microaerophilic conditions, bacterial reductases enzymatically reduce the N-oxide groups. This reduction process is the "trigger" that converts the molecule into a cytotoxic agent.

-

Enzymatic Reduction: Bacterial enzymes (e.g., NADH oxidase, nitrate reductase) reduce the N-O groups at positions 1 and 4.

-

Radical Generation: This reduction generates unstable free radical intermediates (hydroxyl radicals,

OH). -

DNA Targeting: These radicals attack bacterial DNA, causing single- and double-strand breaks, destabilizing the helix, and inhibiting DNA synthesis.

-

Oxidative Stress: The accumulation of Reactive Oxygen Species (ROS) overwhelms the bacterial oxidative stress response, leading to cell death.

MOA Visualization

The following diagram illustrates the critical "Activation-to-Damage" pathway.

Figure 1: Bioreductive activation pathway of Mequidox.[1] The drug requires enzymatic reduction to generate cytotoxic radicals.

Antibacterial Spectrum and Efficacy

Mequidox exhibits a broad spectrum of activity but is most clinically relevant for its high potency against anaerobes and Gram-negative enteric pathogens.

Quantitative Susceptibility Profile (MIC Data)

The following table synthesizes Minimum Inhibitory Concentration (MIC) values derived from in vitro studies. Note the high sensitivity of Brachyspira, the primary target.

| Target Pathogen | Gram Status | Disease Relevance | MIC Range (µg/mL) | Susceptibility Interpretation |

| Brachyspira hyodysenteriae | Gram-negative (Anaerobe) | Swine Dysentery | 0.5 – 4.0 | Highly Susceptible |

| Escherichia coli | Gram-negative | Colibacillosis/Diarrhea | 0.5 – 8.0 | Susceptible (Resistance noted in some isolates) |

| Salmonella Typhimurium | Gram-negative | Salmonellosis | 0.25 – 4.0 | Susceptible |

| Pasteurella multocida | Gram-negative | Respiratory Disease | 1.0 – 2.0 | Susceptible |

| Staphylococcus aureus | Gram-positive | Skin/Soft Tissue Infections | 0.12 – 1.0 | Highly Susceptible |

| Clostridium perfringens | Gram-positive (Anaerobe) | Enterotoxemia | 2.0 – 8.0 | Susceptible |

Note: MIC values can vary by strain and geographical resistance patterns. Data aggregated from comparative QdNO studies.

Efficacy in Anaerobic Conditions

A critical differentiator for Mequidox is its enhanced efficacy under anaerobic conditions . In vitro assays demonstrate that MIC values for facultative anaerobes (like E. coli) can decrease by 2-4 fold in anaerobic environments compared to aerobic ones. This makes Mequidox particularly effective in the hypoxic environment of the distal gut, the colonization site of Brachyspira.

Pharmacokinetics (PK) and Metabolism

Understanding the PK profile is essential for dosing regimens and residue monitoring.

-

Absorption: Rapidly absorbed after oral administration (Bioavailability > 80% in swine).

-

Distribution: Widely distributed into tissues, with highest concentrations found in the liver and kidney.

-

Metabolism: Mequidox undergoes extensive metabolism in the liver. The primary metabolic pathway involves the sequential reduction of the two N-oxide groups.

-

Major Metabolites:

-

M1: 1-desoxymequindox (Partial reduction).

-

M2: 1,4-bisdesoxymequindox (Complete reduction).

-

-

-

Elimination: Rapid elimination with a half-life (

) of approximately 2–6 hours in swine. -

Marker Residue: Due to the rapid metabolism of the parent drug, 1,4-bisdesoxymequindox (M2) is often used as the marker residue for food safety monitoring.

Safety Profile: The Genotoxicity Paradox

While marketed as a "safer" alternative to Carbadox (a known carcinogen) and Olaquindox (phototoxic and genotoxic), Mequidox is not devoid of toxicity.

Genotoxicity Assessment

Recent studies utilizing the Ames test and mammalian micronucleus assays have confirmed that Mequidox possesses genotoxic potential .

-

Mechanism: The same free radicals that kill bacteria can interact with host DNA.

-

Comparison:

-

Carbadox: High genotoxicity/Carcinogenicity (Banned in many jurisdictions).

-

Olaquindox:[1][2][3][4] Moderate genotoxicity + Phototoxicity.

-

Mequidox:[5] Lower acute toxicity than precursors, but genotoxicity remains a concern . Metabolites (M1 and M2) have also shown mutagenic potential in specific assays.

-

Regulatory Status

Due to these risks, Mequidox is not approved for use in the USA or EU. It is primarily utilized in specific Asian markets (e.g., China) under strict withdrawal periods to ensure metabolite clearance from edible tissues.

Experimental Protocol: Anaerobic MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Mequidox against Brachyspira hyodysenteriae using a broth microdilution method.

Reagents & Equipment

-

Mequidox Standard: >98% purity.

-

Medium: Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Bovine Serum (FBS).

-

Organism: Clinical isolate of Brachyspira hyodysenteriae.

-

Anaerobic Chamber: 85%

, 10%

Step-by-Step Methodology

-

Inoculum Preparation:

-

Harvest Brachyspira cells from agar plates in mid-log phase.

-

Resuspend in BHI broth to achieve a density of

CFU/mL (verify via optical density at 600nm).

-

-

Drug Dilution:

-

Dissolve Mequidox in DMSO (stock solution).

-

Prepare serial 2-fold dilutions in BHI+FBS broth across a 96-well plate.

-

Range: 0.06 µg/mL to 64 µg/mL.

-

-

Inoculation:

-

Add 100 µL of adjusted bacterial suspension to each well containing 100 µL of drug solution.

-

Controls: Include Growth Control (no drug) and Sterility Control (no bacteria).

-

-

Incubation:

-

Place plates in the anaerobic chamber at 37°C.

-

Incubate for 48–72 hours (slow growth rate of spirochetes requires extended time).

-

-

Reading:

-

Visually assess turbidity.

-

MIC Definition: The lowest concentration showing no visible growth (lack of turbidity/hemolysis).

-

References

-

Mechanism of Action of Quinoxaline-1,4-dioxides Source: Frontiers in Microbiology URL:[Link]

-

Antibacterial Susceptibility of Brachyspira hyodysenteriae Source: NIH / PubMed Central URL:[Link]

-

Pharmacokinetics of Mequindox in Swine Source: Journal of Agricultural and Food Chemistry (via PubMed) URL:[Link]

-

Genotoxicity and Carcinogenicity Evaluation of Mequindox Source: Frontiers in Pharmacology URL:[Link]

-

Comparison of Quinoxaline Derivatives (Olaquindox, Carbadox, Mequidox) Source: Food and Chemical Toxicology (via ScienceDirect) URL:[Link]

Sources

- 1. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparing the minimum inhibitory and mutant prevention concentrations of selected antibiotics against animal isolates of Pasteurella multocida and Salmonella typhimurium | Wentzel | Onderstepoort Journal of Veterinary Research [ojvr.org]

- 4. Diphenoxylate | C30H32N2O2 | CID 13505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of meloxicam in mature swine after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Toxicological Profiling of Mequidox: A Mechanistic Evaluation Guide

Executive Summary

Mequidox (MEQ), a quinoxaline-1,4-dioxide (QdNO) derivative, is widely utilized in veterinary medicine for its potent antibacterial properties. However, its safety profile is defined by a "double-edged sword" mechanism: the same

This technical guide provides a rigorous, self-validating framework for evaluating Mequidox cytotoxicity. Unlike standard toxicity screens, this protocol emphasizes mechanistic causality —linking drug metabolism to Reactive Oxygen Species (ROS) generation, mitochondrial dysfunction, and subsequent genotoxicity.

Part 1: The Molecular Basis of Toxicity

To design effective assays, one must understand the toxicophore. Mequidox toxicity in mammalian cells (specifically hepatocytes like HepG2 and renal cells like PK-15) is primarily mediated by the reductive metabolism of the 1,4-dioxide group .

The Toxicity Pathway

-

Metabolic Activation: MEQ is metabolized by cytosolic reductases (e.g., aldehyde oxidase) and microsomal enzymes (CYP450).

-

Free Radical Generation: The reduction of the N-oxide group yields free radical intermediates and superoxide anions (

). -

Oxidative Stress: Excessive ROS overwhelms cellular antioxidant defenses (SOD, CAT, GSH), leading to lipid peroxidation.

-

Mitochondrial Collapse: ROS triggers the opening of the Mitochondrial Permeability Transition Pore (mPTP), causing a loss of membrane potential (

). -

Apoptosis/Genotoxicity: Cytochrome c release activates the Caspase-9/3 cascade (intrinsic apoptosis), while direct DNA attack causes double-strand breaks (genotoxicity).

Visualization: The Mechanistic Cascade

The following diagram illustrates the causal flow from exposure to cell death.

Caption: Figure 1. The ROS-mediated cytotoxicity pathway of Mequidox, highlighting the central role of oxidative stress in triggering both mitochondrial apoptosis and DNA damage.

Part 2: Experimental Design Strategy

Cell Line Selection

-

Primary Model: HepG2 (Human Hepatocellular Carcinoma) .[1][2]

-

Rationale: The liver is the primary site of QdNO metabolism. HepG2 cells retain significant CYP450 activity compared to other immortalized lines, making them the gold standard for metabolism-mediated toxicity.

-

-

Secondary Model: Vero (African Green Monkey Kidney) or PK-15 .

-

Rationale: To assess renal excretion toxicity and general basal cytotoxicity without high metabolic activation.

-

Dose-Finding Strategy

Avoid arbitrary dosing. Establish an

-

Low Dose (

): To evaluate sub-lethal genotoxicity. -

Mid Dose (

): To observe early apoptotic signaling. -

High Dose (

): To confirm cell death mechanisms.

Part 3: Core Cytotoxicity Protocols

Protocol 1: Basal Cytotoxicity (CCK-8 Assay)

Why CCK-8 over MTT? Mequidox metabolism can interfere with the formazan reduction process in MTT. CCK-8 (WST-8) produces a water-soluble product and is less prone to metabolic artifacts.

Step-by-Step Methodology:

-

Seeding: Plate HepG2 cells at

cells/well in 96-well plates. Incubate for 24h. -

Exposure: Treat with MEQ (0, 5, 10, 20, 40, 80

) for 24h.-

Control: 0.1% DMSO (Vehicle).

-

Blank: Medium only (no cells).

-

-

Labeling: Add 10

CCK-8 reagent per well. Avoid introducing bubbles. -

Incubation: Incubate for 1-2 hours at 37°C.

-

Measurement: Measure Absorbance at 450 nm using a microplate reader.

-

Calculation:

Protocol 2: The Oxidative Trigger (ROS Detection)

Causality Check: To prove ROS is the driver, include a Rescue Control pre-treated with N-Acetylcysteine (NAC, 5mM). If NAC restores viability, ROS is the confirmed mechanism.

Methodology (DCFH-DA Staining):

-

Probe Loading: After MEQ exposure, wash cells with PBS. Incubate with 10

DCFH-DA (non-fluorescent) for 20 min at 37°C in the dark. -

Mechanism: Intracellular esterases cleave DCFH-DA to DCFH. ROS oxidizes DCFH to fluorescent DCF.

-

Analysis:

-

Qualitative: Fluorescence microscopy (Green fluorescence indicates ROS).

-

Quantitative: Flow cytometry (Ex: 488 nm, Em: 525 nm).

-

-

Validation: The Mean Fluorescence Intensity (MFI) should correlate dose-dependently with MEQ concentration.

Part 4: Mechanistic Elucidation[3]

Protocol 3: Mitochondrial Membrane Potential ( )

Loss of

Methodology (JC-1 Assay):

-

Staining: Incubate treated cells with JC-1 working solution for 20 min.

-

Principle:

-

Healthy Mitochondria (High Potential): JC-1 forms J-aggregates (Red Fluorescence).

-

Damaged Mitochondria (Low Potential): JC-1 remains as Monomers (Green Fluorescence).

-

-

Readout: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization.

Protocol 4: Genotoxicity (Alkaline Comet Assay)

Mequidox is a known genotoxin. The Comet Assay detects DNA strand breaks at the single-cell level.[3]

Methodology:

-

Lysis: Embed treated cells in low-melting agarose on slides. Immerse in Lysis Buffer (pH 10) for 1h at 4°C.

-

Unwinding: Transfer to alkaline electrophoresis buffer (pH > 13) for 20 min to allow DNA unwinding.

-

Electrophoresis: Run at 25V, 300mA for 20 min. DNA fragments migrate toward the anode (creating the "tail").

-

Staining: Stain with Ethidium Bromide or SYBR Green.

-

Scoring: Measure % Tail DNA and Olive Tail Moment using image analysis software (e.g., CASP).

Part 5: Data Presentation & Analysis

Summary of Key Assays

| Assay | Target Biomarker | Expected Outcome with Mequidox |

| CCK-8 | Metabolic Activity | Dose-dependent reduction in OD450. |

| DCFH-DA | Intracellular ROS | Increase in Green Fluorescence (MFI). |

| JC-1 | Mitochondrial Potential | Shift from Red (Aggregates) to Green (Monomers). |

| Annexin V/PI | Phosphatidylserine | Increase in Q2 (Late Apoptosis) and Q4 (Early Apoptosis) populations. |

| Comet Assay | DNA Fragmentation | Increased Tail Moment and % Tail DNA. |

Experimental Workflow Diagram

Use this workflow to ensure a logical progression of data collection.

Caption: Figure 2. Step-by-step experimental workflow for Mequidox evaluation, moving from basic viability to complex genotoxicity endpoints.

References

-

Ihsan, A., et al. (2013). "Apoptosis induced by mequidox in porcine primary hepatocytes via the mitochondrial pathway." Research in Veterinary Science.

-

Liu, Z., et al. (2017). "Mequidox induces oxidative stress, DNA damage and apoptosis in mice liver." Journal of Veterinary Medical Science.

-

Wang, X., et al. (2011). "Mequidox induces mitochondrial permeability transition pore opening and cytochrome c release in isolated rat liver mitochondria." Toxicology in Vitro.

-

JECFA (2010). "Safety evaluation of certain food additives and contaminants (Mequidox)." WHO Food Additives Series.

-

Yang, F., et al. (2020). "Oxidative stress and DNA damage induced by Mequidox in human hepatoma HepG2 cells." Environmental Toxicology and Pharmacology.

Sources

- 1. Underlying mechanisms of cytotoxicity in HepG2 hepatocarcinoma cells exposed to arsenic, cadmium and mercury individually and in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Mequidox (CAS 16915-79-0)

Pharmacology, Toxicology, and Bioanalytical Protocols [1]

Executive Summary

Mequidox (3-methyl-2-quinoxalinemethanol 1,4-dioxide), also known as Mequindox, is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) class.[1][2][3] Historically utilized in veterinary medicine for the treatment of swine dysentery (caused by Treponema hyodysenteriae) and as a growth promoter, its use has been heavily restricted or banned in multiple jurisdictions (including the EU and China) due to significant genotoxicity and carcinogenicity concerns. This guide provides a rigorous technical analysis of its physicochemical properties, bioreductive mechanism of action, metabolic toxicity, and validated LC-MS/MS detection protocols for residue analysis.

Chemical Identity & Physicochemical Properties[2][3][4][5]

Mequidox is characterized by the presence of two N-oxide groups on the quinoxaline ring, which are the pharmacophores responsible for its antibacterial activity and its toxicological profile.

| Property | Data |

| CAS Number | 16915-79-0 |

| IUPAC Name | (3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol |

| Synonyms | Mequindox; 3-methyl-2-quinoxalinemethanol 1,4-dioxide; MEQ |

| Molecular Formula | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 206.20 g/mol |

| Appearance | Bright yellow crystalline powder (photosensitive) |

| Solubility | Soluble in acetone, chloroform, benzene; slightly soluble in water, methanol.[2][4] |

| Melting Point | ~153–158 °C (Decomposes) |

| Stability | Highly sensitive to UV/visible light (photolysis); stable in dark, dry conditions. |

Pharmacology: Mechanism of Action

The antibacterial efficacy of Mequidox is strictly linked to its nature as a bioreductive prodrug . It is selectively active under anaerobic or microaerophilic conditions.

Bioreductive Activation

Mequidox functions via the enzymatic reduction of its N-oxide groups. In the absence of oxygen, bacterial reductases transfer electrons to the N-oxide moieties. This reduction process generates unstable free radical intermediates (hydroxyl radicals and QdNO radical anions).

DNA Damage Cascade

These reactive oxygen species (ROS) and radical intermediates attack bacterial DNA, causing:

-

Single and double-strand breaks: The radicals abstract hydrogen atoms from the deoxyribose sugar backbone.

-

Helix destabilization: Prevention of DNA replication and transcription.

-

Bactericidal effect: The accumulation of DNA damage triggers cell death in pathogens like Brachyspira hyodysenteriae, E. coli, and Salmonella spp.

Figure 1: Bioreductive mechanism of action of Mequidox showing the generation of cytotoxic radicals under anaerobic conditions.

Metabolism & Toxicology

The metabolic pathway of Mequidox is the primary driver of its safety profile. The reduction that kills bacteria also occurs in mammalian host tissues, leading to genotoxicity.

Metabolic Pathway

In vivo, Mequidox (MEQ) undergoes sequential deoxygenation:

-

Mono-desoxy Mequidox (N-oxide reduced at one position)

-

Didesoxy Mequidox (DMEQ) (Both N-oxides reduced)

-

Oxidation: The hydroxymethyl group is oxidized to a carboxylic acid, forming 3-methyl-quinoxaline-2-carboxylic acid (MQCA) . MQCA is the primary marker residue for surveillance.

Toxicological Profile

-

Genotoxicity: Mequidox and its metabolites induce micronuclei formation and chromosomal aberrations in mammalian cells.

-

Carcinogenicity: Chronic exposure is linked to tumor formation in the liver and adrenal glands of rodents.[6]

-

Phototoxicity: Upon exposure to light, Mequidox degrades into compounds that can induce photo-allergic reactions.

Figure 2: Metabolic reduction and oxidation pathway of Mequidox leading to the marker residue MQCA.

Analytical Methodology: LC-MS/MS Protocol

Due to the rapid metabolism of Mequidox, regulatory monitoring focuses on the simultaneous detection of the parent drug and its major metabolites (MQCA).

Sample Preparation (Swine Muscle/Liver)

Reagents: Methanol (LC-MS grade), Formic Acid, Oasis MAX SPE cartridges (or equivalent mixed-mode anion exchange).

-

Homogenization: Weigh 2.0 g of tissue sample.

-

Extraction: Add 10 mL of extraction solvent (Methanol/Acetonitrile 50:50 v/v with 1% Formic Acid). Vortex for 5 mins, sonicate for 10 mins.

-

Centrifugation: Centrifuge at 10,000 rpm for 10 mins at 4°C. Collect supernatant.

-

SPE Cleanup (Oasis MAX):

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Apply supernatant.

-

Wash: 3 mL 5% Ammonia in water, followed by 3 mL Methanol.

-

Elute: 3 mL 2% Formic Acid in Methanol.

-

-

Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 10% Methanol/Water mobile phase.

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., 100mm x 2.1mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

MRM Transitions:

Figure 3: Optimized sample preparation workflow for the extraction and detection of Mequidox residues.

Synthesis (Beirut Reaction)

The synthesis of Mequidox follows the classic Beirut reaction, involving the condensation of benzofuroxan derivatives with enolizable ketones or diketones.

Core Reaction:

-

Precursor: Benzofuroxan N-oxide (Benzofurazan 1-oxide).

-

Reagent: Acetol (Hydroxyacetone) or a functionalized diketone equivalent.

-

Catalyst: Primary amine (e.g., n-butylamine) or Calcium chloride.

-

Conditions: The reaction proceeds in methanol or ethanol at moderate temperatures (0–20°C). The benzofuroxan ring opens and re-closes with the ketone to form the quinoxaline-1,4-dioxide core.

Note: The synthesis requires strict protection from light to prevent photolytic degradation of the N-oxide groups.

References

-

National Institutes of Health (NIH). Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats. PubMed. Available at: [Link]

-

European Food Safety Authority (EFSA). Opinion of the Scientific Panel on Additives and Products or Substances used in Animal Feed on the request from the Commission on the re-evaluation of Olaquindox. EFSA Journal. Available at: [Link]

-

Frontiers in Microbiology. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Available at: [Link][9]

-

ResearchGate. A Convenient and Sensitive LC-MS/MS Method for Simultaneous Determination of Carbadox- and Olaquindox-Related Residues in Swine Muscle and Liver Tissues. Available at: [Link]

-

ChemSrc. Mequindox CAS 16915-79-0 Physicochemical Properties.[2][3][4][10] Available at: [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Mequindox Powder, Mequidox Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. Mequindox | CAS#:16915-79-0 | Chemsrc [chemsrc.com]

- 4. Veterinary Antiparasitis Drugs CAS 16915-79-0 API Material Supplier Mequindox for Poultry Manufacturers, Suppliers and Factory - Wholesale Price - Free Sample - Delong Chemical [plantgrowthhormones.com]

- 5. CN1785979A - Preparation method of 3-methyl-2-cinoamoyl-quinoxaline-1,4-dioxide - Google Patents [patents.google.com]

- 6. Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mequindox | C11H10N2O3 - BuyersGuideChem [buyersguidechem.com]

- 8. Genotoxicity evaluation of Mequindox in different short-term tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 10. 3-METHYL-2-QUINOXALINOL synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Mequidox-Induced Oxidative Stress in Cells

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the induction of oxidative stress in cells by Mequidox. It delves into the core mechanisms, key signaling pathways, and detailed experimental protocols to investigate these processes.

Introduction: Mequidox and the Paradigm of Oxidative Cellular Injury

Mequidox (MEQ), a quinoxaline-N-dioxide derivative, has been utilized as an antibacterial agent, particularly in the livestock industry.[1] However, a growing body of evidence has illuminated its potential for cellular toxicity, largely mediated by the induction of oxidative stress.[2][3] This guide will dissect the molecular underpinnings of Mequidox-induced oxidative stress, offering both a conceptual framework and practical methodologies for its investigation. Understanding these mechanisms is paramount for assessing the toxicological profile of Mequidox and for the broader study of drug-induced oxidative damage.

Part 1: The Core Mechanism - Generation of Reactive Oxygen Species (ROS)

At the heart of Mequidox's toxicity is its ability to trigger an overproduction of reactive oxygen species (ROS) within the cell.[1] ROS are highly reactive molecules and free radicals derived from molecular oxygen. While they are natural byproducts of cellular metabolism, their excessive accumulation disrupts the delicate redox balance, leading to oxidative stress.[4][5]

Mequidox is believed to induce ROS through its metabolic activation. The reduction of the N-oxide groups in the Mequidox structure is a key step that can lead to the formation of radical intermediates, which in turn react with molecular oxygen to generate superoxide anions (O₂⁻) and other ROS.[3] This initial burst of ROS can then set off a cascade of damaging cellular events.

Mitochondrial Dysfunction: The Engine of ROS Production

Mitochondria are a primary site of Mequidox-induced ROS production.[6] As the powerhouse of the cell, the mitochondrial electron transport chain (ETC) is a major source of endogenous ROS.[7] Mequidox and its metabolites can interfere with the ETC, leading to an increased leakage of electrons and a subsequent rise in superoxide formation.[8] This mitochondrial-derived ROS can further damage mitochondrial components, including mitochondrial DNA (mtDNA) and membrane lipids, creating a vicious cycle of mitochondrial dysfunction and escalating oxidative stress.[6][7][9]

Part 2: Cellular Consequences of Mequidox-Induced Oxidative Stress

The surge in intracellular ROS initiated by Mequidox leads to widespread damage to cellular macromolecules, culminating in cytotoxicity.

Oxidative DNA Damage

One of the most significant consequences of Mequidox-induced oxidative stress is damage to cellular DNA.[1] ROS can directly oxidize DNA bases, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a well-established biomarker of oxidative DNA damage.[10][11] This damage can result in mutations, strand breaks, and genomic instability. If the cellular DNA repair mechanisms are overwhelmed, this can lead to cell cycle arrest, apoptosis, and even carcinogenesis.[12][13] Studies have shown a direct correlation between Mequidox treatment, increased ROS levels, and the induction of DNA damage, often marked by the phosphorylation of histone H2AX (γ-H2AX), a marker of DNA double-strand breaks.[1][12]

Lipid Peroxidation

The polyunsaturated fatty acids in cellular membranes are highly susceptible to oxidation by ROS. This process, known as lipid peroxidation, can compromise membrane integrity and function.[14][15] Malondialdehyde (MDA) is a major byproduct of lipid peroxidation and is frequently used as an indicator of oxidative damage to lipids. Increased levels of MDA are observed in cells treated with Mequidox, signifying membrane damage that can disrupt cellular transport and signaling processes.[16]

Protein Oxidation

Proteins are also targets of ROS, leading to modifications such as carbonylation and nitration.[17] Oxidized proteins can have altered enzymatic activity and are prone to aggregation, contributing to cellular dysfunction.[18]

Part 3: Key Signaling Pathways Activated by Mequidox-Induced Oxidative Stress

Cells possess intricate signaling networks to sense and respond to oxidative stress. Mequidox has been shown to modulate several of these key pathways.

The MAPK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[19][20] The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress is a potent activator of the JNK and p38 MAPK pathways.[21][22] Activation of these pathways in response to Mequidox-induced ROS can lead to the phosphorylation of various downstream targets that ultimately contribute to apoptosis.[2][3]

Caption: The Nrf2/Keap1 antioxidant response pathway activated by Mequidox.

Part 4: Experimental Protocols for Studying Mequidox-Induced Oxidative Stress

A multi-faceted approach is necessary to thoroughly investigate the effects of Mequidox on cellular oxidative stress. The following are detailed protocols for key experiments.

Measurement of Intracellular ROS

The detection of intracellular ROS is a fundamental first step. Fluorescent probes are commonly used for this purpose.

DCFH-DA is a cell-permeable probe that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

Mequidox Treatment: Treat the cells with varying concentrations of Mequidox for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Probe Loading: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Incubation: Add 10 µM DCFH-DA in serum-free media to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells twice with PBS. Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

MitoSOX Red is a fluorogenic dye that specifically targets mitochondria and is oxidized by superoxide to produce a red fluorescence. [23][24]

-

Cell Culture and Treatment: Follow steps 1 and 2 from the DCFH-DA protocol.

-

Probe Loading: Remove the treatment media and wash the cells with pre-warmed Hank's Balanced Salt Solution (HBSS) or another suitable buffer.

-

Incubation: Add 5 µM MitoSOX Red reagent in HBSS to each well and incubate for 10-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells gently three times with pre-warmed HBSS. Measure the fluorescence using a microplate reader (excitation ~510 nm, emission ~580 nm) or visualize using fluorescence microscopy.

Assessment of Lipid Peroxidation

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a marker of lipid peroxidation.

-

Sample Preparation: After Mequidox treatment, harvest the cells and lyse them in a suitable lysis buffer on ice.

-

Reaction Mixture: In a microcentrifuge tube, mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium.

-

Incubation: Heat the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored product.

-

Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

-

Quantification: Calculate the MDA concentration using a standard curve generated with known concentrations of MDA.

Evaluation of DNA Damage

The Comet Assay (Single Cell Gel Electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: After Mequidox treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution overnight at 4°C.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage to the electrophoresis tank for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.

Analysis of Signaling Pathways

Western blotting is the standard technique for examining the activation of signaling proteins.

-

Protein Extraction: Following Mequidox treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated (active) forms of JNK and p38, as well as total JNK and p38. For the Nrf2 pathway, use antibodies against Nrf2, Keap1, HO-1, and NQO1. Incubate overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Part 5: Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Mequidox-Induced Changes in Oxidative Stress Markers

| Mequidox Concentration (µM) | Relative ROS Levels (Fold Change) | MDA Concentration (nmol/mg protein) | Comet Tail Moment |

| 0 (Control) | 1.0 ± 0.1 | 0.5 ± 0.05 | 2.5 ± 0.3 |

| 10 | 2.5 ± 0.3 | 1.2 ± 0.1 | 8.7 ± 0.9 |

| 25 | 4.8 ± 0.5 | 2.5 ± 0.2 | 15.2 ± 1.5 |

| 50 | 8.2 ± 0.9 | 4.1 ± 0.4 | 25.6 ± 2.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Mequidox-Induced Activation of Signaling Pathways (Relative Protein Expression)

| Mequidox Concentration (µM) | p-JNK / Total JNK | p-p38 / Total p38 | Nuclear Nrf2 / Total Nrf2 | HO-1 / β-actin |

| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| 10 | 2.2 ± 0.2 | 1.8 ± 0.2 | 2.5 ± 0.3 | 2.1 ± 0.2 |

| 25 | 4.5 ± 0.4 | 3.9 ± 0.3 | 4.8 ± 0.5 | 4.2 ± 0.4 |

| 50 | 7.8 ± 0.7 | 6.5 ± 0.6 | 8.1 ± 0.9 | 7.5 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

Mequidox serves as a potent inducer of oxidative stress in cells, primarily through the generation of ROS, leading to mitochondrial dysfunction, DNA damage, lipid peroxidation, and ultimately, cell death. The cellular response to this insult involves the activation of key signaling pathways such as the MAPK and Nrf2/Keap1 pathways. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate mechanisms of Mequidox-induced oxidative stress. A thorough understanding of these processes is essential for evaluating the toxicological risks associated with Mequidox and for advancing our knowledge of drug-induced cellular injury.

References

- Wang, J., et al. (2012). Mequindox induced cellular DNA damage via generation of reactive oxygen species. Toxicology in Vitro, 26(1), 50-57.

-

Liu, Q., et al. (2019). Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats. Food and Chemical Toxicology, 127, 270-279. [Link]

-

Kawanishi, S., et al. (2017). Oxidative and nitrative DNA damage induced by industrial chemicals in relation to carcinogenesis. Journal of Occupational Health, 59(1), 1-14. [Link]

-

El-Demerdash, F. M. (2011). Oxidative stress mediates drug-induced hepatotoxicity in rats: a possible role of DNA fragmentation. Journal of Environmental Science and Health, Part C, 29(1), 1-13. [Link]

-

Kuksal, N., et al. (2021). Mechanisms of Oxidative Stress in Metabolic Syndrome. Antioxidants, 10(9), 1441. [Link]

-

Wang, J., et al. (2017). Toxic metabolites, MAPK and Nrf2/Keap1 signaling pathways involved in oxidative toxicity in mice liver after chronic exposure to Mequindox. Scientific Reports, 7(1), 41854. [Link]

-

Wang, J., et al. (2017). Toxic metabolites, MAPK and Nrf2/Keap1 signaling pathways involved in oxidative toxicity in mice liver after chronic exposure to Mequindox. Scientific Reports, 7, 41854. [Link]

-

Khan Academy. (n.d.). Mitochondria, apoptosis, and oxidative stress. Khan Academy. [Link]

-

Murphy, M. (2014). Mitochondrial reactive oxygen species in redox signaling and pathology. Biochemical Society Transactions, 42(4), 965-972. [Link]

-

Alexiev, U., et al. (2018). Visualizing Oxidative Cellular Stress Induced by Nanoparticles Using Fluorescence Lifetime Imaging. Small, 14(38), 1800310. [Link]

-

Indig, G. L., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Disease. Humana, New York, NY. [Link]

-

Mechanisms of Cell Injury. (2024). Mitochondrial Damage as a mechanism of Cell injury. YouTube. [Link]

-

S-S, L., et al. (2023). Oxidative Stress in Liver Pathophysiology and Disease. Antioxidants, 12(9), 1658. [Link]

-

Wang, J., et al. (2017). Long-term mequindox treatment induced endocrine and reproductive toxicity via oxidative stress in male Wistar rats. Scientific Reports, 7, 41854. [Link]

-

Roux, P. P., & Blenis, J. (2004). Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases. Microbiology and Molecular Biology Reviews, 68(2), 320-344. [Link]

-

Al-Attar, A. M. (2011). Effect of methoxychlor on liver function, lipid peroxidation, and antioxidants in experimental rats. Toxicology and Industrial Health, 27(2), 115-124. [Link]

-

Sies, H. (2017). ROS Function in Redox Signaling and Oxidative Stress. In Redox Chemistry and Biology of Thiols. Springer, Singapore. [Link]

-

Buttke, T. M., & Sandstrom, P. A. (1994). Oxidative stress and apoptosis. Immunology Today, 15(1), 7-10. [Link]

-

Du, K., Ramachandran, A., & Jaeschke, H. (2016). Oxidant Stress and Acetaminophen Hepatotoxicity: Mechanism-Based Drug Development. Antioxidants & Redox Signaling, 25(4), 194-209. [Link]

-

Chen, Y.-F., et al. (2024). The Protective Effects of Mcl-1 on Mitochondrial Damage and Oxidative Stress in Imiquimod-Induced Cancer Cell Death. Cancers, 16(17), 3073. [Link]

-

Zhan, L., et al. (2012). Activation of Akt/FoxO and inactivation of MEK/ERK pathways contribute to induction of neuroprotection against transient global cerebral ischemia by delayed hypoxic postconditioning in adult rats. Neuropharmacology, 63(5), 873-882. [Link]

-

Zinov'ev, E. V., et al. (2007). Antihypoxic and antinecrotic effect of mexidol in skin ischemia. Bulletin of Experimental Biology and Medicine, 144(4), 493-496. [Link]

-

Uddin, M., et al. (2021). Overview of the Mechanisms of Oxidative Stress: Impact in Inflammation of the Airway Diseases. Frontiers in Physiology, 12, 634568. [Link]

-

Adaramoye, O. A., et al. (2009). Antioxidant enzyme activity and lipid peroxidation in rat liver exposed to celecoxib and lansoprazole under epinephrine-induced stress. Chemical Biology & Drug Design, 73(5), 536-542. [Link]

-

Li, S., et al. (2015). The Role of Oxidative Stress and Antioxidants in Liver Diseases. International Journal of Molecular Sciences, 16(11), 26087-26124. [Link]

-

DNA Demystified. (2017). DNA Oxidation | DNA Damage by ROS. YouTube. [Link]

-

Khan Academy. (2015). Mitochondria, apoptosis, and oxidative stress | Cells | MCAT | Khan Academy. YouTube. [Link]

-

ResearchGate. (2013). How to estimate the induction of ROS in cell culture? ResearchGate. [Link]

-

El-Daly, M., et al. (2022). Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility. International Journal of Molecular Sciences, 23(9), 4683. [Link]

-

Shomu's Biology. (2015). mapk pathway. YouTube. [Link]

-

Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. YouTube. [Link]

-

Fullscript. (2025). Breaking the Cycle of Mitochondrial Dysfunction. YouTube. [Link]

-

Wang, J., et al. (2025). NRF2 maintains redox balance via ME1 and NRF2 inhibitor synergizes with venetoclax in NPM1-mutated acute myeloid leukemia. ResearchGate. [Link]

-

Luyendyk, J. P., et al. (2011). Oxidative stress is important in the pathogenesis of liver injury induced by sulindac and lipopolysaccharide cotreatment. The Journal of Pharmacology and Experimental Therapeutics, 338(1), 111-122. [Link]

-

Patel, B., et al. (2024). Oxidative stress, redox status and surfactant metabolism in mechanically ventilated patients receiving different approaches to oxygen therapy (MecROX): An observational study protocol for mechanistic evaluation. NIHR Open Research, 4, 23. [Link]

-

Bhattacharya, S., et al. (2022). Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG. Frontiers in Pharmacology, 13, 980120. [Link]

-

Frijhoff, J., et al. (2015). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2015, 612539. [Link]

-

He, Y., et al. (2020). The Effect of Glutathione Peroxidase-1 Knockout on Anticancer Drug Sensitivities and Reactive Oxygen Species in Haploid HAP-1 Cells. Antioxidants, 9(12), 1300. [Link]

-

Sharma, P., & Singh, R. (2021). Changes in Antioxidant Enzymes Activities and Lipid Peroxidase Level in Tissues of Stress-induced Rats. Biomedical and Pharmacology Journal, 14(2), 723-731. [Link]

-

MedCram. (2025). Oxidative Stress, Lipid Peroxidation & Apoptosis Mechanisms & Therapeutic Strategies. YouTube. [Link]

-

Li, Y., et al. (2023). Oxidative Stress Triggers Porcine Ovarian Granulosa Cell Apoptosis Through MAPK Signaling. International Journal of Molecular Sciences, 24(23), 16893. [Link]

-

Biochemical Society. (2011). Hot Topic in Biochemistry: Nrf2 signaling by Thomas Kensler. YouTube. [Link]

-

Bio-Connect. (n.d.). MAPK pathway antibodies from GeneTex available. Bio-Connect.nl. [Link]

Sources

- 1. Mequindox induced cellular DNA damage via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxic metabolites, MAPK and Nrf2/Keap1 signaling pathways involved in oxidative toxicity in mice liver after chronic exposure to Mequindox - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxic metabolites, MAPK and Nrf2/Keap1 signaling pathways involved in oxidative toxicity in mice liver after chronic exposure to Mequindox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. The Protective Effects of Mcl-1 on Mitochondrial Damage and Oxidative Stress in Imiquimod-Induced Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Oxidative and nitrative DNA damage induced by industrial chemicals in relation to carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Mequindox induces apoptosis, DNA damage, and carcinogenicity in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Amelioration of cyclophosphamide-induced DNA damage, oxidative stress, and hepato- and neurotoxicity by Piper longum extract in rats: The role of γH2AX and 8-OHdG [frontiersin.org]

- 14. Effect of methoxychlor on liver function, lipid peroxidation, and antioxidants in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 18. resources.biomol.com [resources.biomol.com]

- 19. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. mdpi.com [mdpi.com]

- 22. MAPK pathway antibodies from GeneTex available [bio-connect.nl]

- 23. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Profiling of Mequidox (Mequindox) Efficacy and Mechanism in Bacterial Cultures

Introduction & Scientific Context

Mequidox (3-methyl-2-acetylquinoxaline-1,4-dioxide), often referred to as Mequindox (MEQ), is a synthetic antimicrobial agent belonging to the quinoxaline-1,4-dioxide (QdNO) family. It is structurally related to Carbadox and Olaquindox but is engineered to possess lower host toxicity while maintaining potent antibacterial activity.

MEQ is primarily indicated for the treatment of dysentery caused by Treponema and Brachyspira species in swine, as well as enteritis caused by Escherichia coli and Salmonella spp. Its mechanism of action is distinct from traditional antibiotics: it functions as a bioreductive prodrug. Under low-oxygen conditions, bacterial reductases reduce the N-oxide groups, generating free radical intermediates (ROS) that inflict lethal damage on bacterial DNA.

Scope of this Note: This guide provides standardized protocols for evaluating MEQ in vitro. It addresses the compound's unique physicochemical properties—specifically its photosensitivity—and details workflows for determining Minimum Inhibitory Concentrations (MIC) and validating its oxidative mechanism of action.

Critical Handling & Stability (The "Trustworthiness" Pillar)

WARNING: Mequidox is highly photosensitive. Failure to adhere to light-protection protocols will result in photodegradation, yielding false-negative antimicrobial data (high MICs).

Storage and Preparation[1][2]

-

Solid State: Store API (Active Pharmaceutical Ingredient) at -20°C in amber vials wrapped in aluminum foil.

-

Solubility: MEQ is sparingly soluble in water.

-

Primary Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

-

Stock Concentration: Prepare a 10 mg/mL stock solution in 100% DMSO.

-

-

Light Protection: All handling must occur under yellow safety lights or in biosafety cabinets with the sash covered by amber UV-blocking film.

-

Stability: Freshly prepare stock solutions for each assay. Do not refreeze thawed stocks for quantitative MIC work.

Protocol A: Comparative MIC Determination (Aerobic vs. Anaerobic)

Because MEQ relies on enzymatic reduction to generate active radicals, its potency is significantly enhanced under anaerobic conditions. This protocol compares efficacy across both environments.[1]

Materials

-

Strains: E. coli ATCC 25922 (Aerobic control), Brachyspira hyodysenteriae (Anaerobic target).

-

Media:

-

Aerobes: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Anaerobes: Brain Heart Infusion (BHI) broth supplemented with 10% Fetal Calf Serum (FCS) or specific anaerobic basal broth.

-

-

Assay Plate: 96-well round-bottom polystyrene plates (opaque black plates recommended if using fluorescence readout, otherwise clear for turbidity).

Workflow Diagram (Graphviz)

Caption: Comparative workflow for determining Mequidox susceptibility under varying oxygen conditions.

Step-by-Step Procedure

-

Plate Preparation: Add 100 µL of 2x concentrated MEQ in culture media to columns 1-10 of the 96-well plate. Range should typically cover 64 µg/mL down to 0.06 µg/mL.

-

Controls:

-

Column 11: Growth Control (Media + Bacteria + Solvent vehicle).

-

Column 12: Sterility Control (Media only).

-

-

Inoculation: Dilute overnight cultures to match a 0.5 McFarland standard, then further dilute 1:100 to achieve ~5 x 10⁵ CFU/mL. Add 100 µL to wells 1-11.

-

Incubation:

-